molecular formula C22H23N3O6S B3502773 diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B3502773
M. Wt: 457.5 g/mol
InChI Key: LTDACOHFKPQXSM-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of a thiophene derivative with a quinazolinone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to larger batch processes. This includes scaling up the reaction conditions, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized thiophene derivative, while reduction could produce a less oxidized form of the compound.

Scientific Research Applications

Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-methyl-5-{[3-(phenyloxy)propanoyl]amino}thiophene-2,4-dicarboxylate
  • Diethyl 3-methyl-5-{[3-(4-hydroxyquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate

Uniqueness

Diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate is unique due to its specific functional groups and the resulting biological activity. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

diethyl 3-methyl-5-[3-(4-oxoquinazolin-3-yl)propanoylamino]thiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-4-30-21(28)17-13(3)18(22(29)31-5-2)32-19(17)24-16(26)10-11-25-12-23-15-9-7-6-8-14(15)20(25)27/h6-9,12H,4-5,10-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDACOHFKPQXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
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diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
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diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
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diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
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diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate
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diethyl 3-methyl-5-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-2,4-dicarboxylate

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